molecular formula C9H13NO2S B2981807 (4-Methanesulfonyl-3-methylphenyl)methanamine CAS No. 694481-22-6

(4-Methanesulfonyl-3-methylphenyl)methanamine

Cat. No.: B2981807
CAS No.: 694481-22-6
M. Wt: 199.27
InChI Key: XFGZTRLOUKGEBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonyl-3-methylphenyl)methanamine typically involves the sulfonylation of 3-methylphenylmethanamine. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonyl-3-methylphenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted phenylmethanamines .

Scientific Research Applications

(4-Methanesulfonyl-3-methylphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methanesulfonyl-3-methylphenyl)methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s effects are mediated through pathways involving sulfonylation and amination reactions .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-4-methanesulfonylphenyl)methanamine
  • (4-Methanesulfonylphenyl)methanamine
  • (3-Methanesulfonylphenyl)methanamine

Uniqueness

(4-Methanesulfonyl-3-methylphenyl)methanamine is unique due to the specific positioning of the methanesulfonyl and methyl groups on the phenyl ring, which influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

(3-methyl-4-methylsulfonylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGZTRLOUKGEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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